Product packaging for Clrpppa(Cat. No.:CAS No. 75501-18-7)

Clrpppa

Cat. No.: B1203892
CAS No.: 75501-18-7
M. Wt: 818 g/mol
InChI Key: CJGIJJHZZCCBTH-HUBRGWSESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Reactive ATP Analogs in Nucleic Acid Chemistry

Reactive ATP analogs are a class of molecules designed to mimic the natural substrate of RNA polymerase, adenosine (B11128) triphosphate (ATP), while possessing a chemically reactive group. This reactive moiety allows for the covalent labeling of the enzyme's active site or other interacting molecules, a technique known as affinity labeling. These analogs have been instrumental in identifying the subunits of RNA polymerase that are involved in substrate binding and catalysis.

The design of these analogs is a careful balance between maintaining the structural and electronic properties necessary for recognition and incorporation by the enzyme and introducing a reactive group that can form a stable covalent bond. Various reactive groups have been employed, including alkylating agents, photo-reactive groups, and other electrophilic centers. The position of this reactive group on the ATP molecule—be it on the base, the sugar, or the phosphate (B84403) chain—determines its utility in probing different aspects of the enzyme-substrate interaction. For instance, modifications at the γ-phosphate position are particularly useful for studying the initial binding events and the catalytic mechanism of RNA polymerase.

Historical Overview of the Discovery and Initial Characterization of ClrpppA

The chemical compound this compound, a γ-ester of ATP, was first synthesized and characterized in 1980 by Grachev, Mustaev, and Oshevski. nih.gov It was created through the reaction of ATP with N,N,N′-tris(2-chloroethyl),N′(p-formylphenyl)propylenediamine-1,3, a compound abbreviated as Cl3R. nih.gov This reaction resulted in the alkylation of the γ-phosphate of ATP by an aliphatic nitrogen mustard residue of Cl3R. nih.gov

A key feature of this compound's design is the suppressed reactivity of its aromatic nitrogen mustard group due to the electron-accepting effect of the p-formyl group. nih.gov This clever design element ensures that the alkylating activity is primarily directed through the aliphatic nitrogen mustard, allowing for more controlled experiments. The initial characterization of this compound demonstrated that it could serve as a substrate for E. coli RNA polymerase, leading to the synthesis of RNA with this compound residues at the 5′-termini. nih.gov This finding was significant as it provided a new method for introducing a reactive alkylating group at a specific position in a newly synthesized RNA molecule.

Significance of this compound as a Chemical Probe for RNA Polymerase Activity and Alkylation Studies

The ability of this compound to be incorporated into RNA by RNA polymerase makes it a valuable chemical probe for several reasons. Firstly, it allows for the study of the initiation of transcription, as this compound can act as an initiating nucleotide. The presence of the bulky, reactive group at the 5'-terminus of the RNA transcript provides a tag for studying the fate of the newly synthesized RNA and its interactions with the transcription machinery.

Secondly, and more importantly, the alkylating nature of the incorporated this compound residue enables it to be used in affinity labeling studies to identify the components of the transcription complex that are in close proximity to the 5'-end of the nascent RNA chain. This has been instrumental in mapping the path of the growing RNA chain through the RNA polymerase enzyme complex. Alkylation, the transfer of an alkyl group, can occur with various nucleophilic groups found in proteins and nucleic acids. nih.gov In the context of the transcription complex, this allows for the covalent linkage of the 5'-end of the RNA to nearby subunits of RNA polymerase or other associated factors. A derivative of this compound, ClR-pppA, which bears a 4-[(N-2-chloroethyl-N-methyl)amino]benzylamine group, has been used in studies of the interaction of secretory immunoglobulins A with ATP. researchgate.net

Table 1: Research Findings on this compound

Research AspectFindingReference
Synthesis Synthesized from the reaction of ATP and N,N,N′-tris(2-chloroethyl),N′(p-formylphenyl)propylenediamine-1,3 (Cl3R). nih.gov
Structure A γ-ester of ATP with an alkylating aliphatic nitrogen mustard residue. The reactivity of the aromatic nitrogen mustard is suppressed. nih.gov
RNA Polymerase Substrate Acts as a substrate for E. coli RNA polymerase, allowing for the synthesis of RNA with this compound at the 5'-terminus. nih.gov
Application Used as a chemical probe for affinity labeling of the RNA polymerase complex to study the path of nascent RNA. nih.govresearchgate.net

Overview of Current Academic Research Landscape and Unaddressed Questions Regarding this compound

The academic research landscape for this compound appears to be primarily rooted in the foundational work carried out in the 1980s. While this initial research was significant in demonstrating the utility of reactive ATP analogs for studying transcription, the direct use of this compound in recent high-profile studies seems limited. This is likely due to the development of a broader and more sophisticated toolbox of chemical probes for studying RNA polymerase and other nucleic acid-modifying enzymes. Modern techniques may offer higher efficiency, greater specificity, or compatibility with a wider range of experimental conditions.

Despite the decline in its widespread use, the principles behind the design and application of this compound remain relevant. However, several questions regarding this specific compound remain largely unaddressed in the contemporary literature:

Comparative Efficiency: A quantitative comparison of the efficiency of this compound incorporation by RNA polymerase relative to the natural ATP substrate and other more modern ATP analogs is not extensively documented.

Specificity of Alkylation: While the general principle of alkylation is understood, a detailed and comprehensive analysis of the specific amino acid residues within the RNA polymerase subunits that are targeted by this compound under various conditions is lacking.

Influence on Transcription Elongation: The impact of the bulky this compound group at the 5'-end of the nascent RNA on the processivity and fidelity of transcription elongation by RNA polymerase has not been fully elucidated.

Versatility with Different RNA Polymerases: The majority of the initial work focused on E. coli RNA polymerase. The substrate efficiency and alkylation patterns of this compound with other prokaryotic or eukaryotic RNA polymerases are not well-characterized.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H39ClN7O15P3 B1203892 Clrpppa CAS No. 75501-18-7

Properties

CAS No.

75501-18-7

Molecular Formula

C26H39ClN7O15P3

Molecular Weight

818 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2-[3-[N-(2-chloroethyl)-4-formylanilino]propyl-(2-hydroxyethyl)amino]ethoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C26H39ClN7O15P3/c27-6-9-33(19-4-2-18(14-36)3-5-19)8-1-7-32(10-12-35)11-13-45-50(39,40)48-52(43,44)49-51(41,42)46-15-20-22(37)23(38)26(47-20)34-17-31-21-24(28)29-16-30-25(21)34/h2-5,14,16-17,20,22-23,26,35,37-38H,1,6-13,15H2,(H,39,40)(H,41,42)(H,43,44)(H2,28,29,30)/t20-,22-,23-,26-/m1/s1

InChI Key

CJGIJJHZZCCBTH-HUBRGWSESA-N

SMILES

C1=CC(=CC=C1C=O)N(CCCN(CCO)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CCCl

Isomeric SMILES

C1=CC(=CC=C1C=O)N(CCCN(CCO)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CCCl

Canonical SMILES

C1=CC(=CC=C1C=O)N(CCCN(CCO)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CCCl

Synonyms

ClRpppA

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Clrpppa

Established Synthetic Routes for ClrpppA

The formation of this compound relies on the precise chemical coupling of a tailored nitrogen mustard derivative with the high-energy phosphate (B84403) bonds of ATP.

N,N,N′-tris(2-chloroethyl),N′(p-formylphenyl)propylenediamine-1,3, commonly abbreviated as Cl3R or TFP, serves as a crucial polyfunctional nitrogen mustard precursor for this compound. This compound possesses a controlled reactivity profile, featuring both aliphatic and aromatic nitrogen mustard residues. The synthesis of this specialized reagent has been reported, with its structure comprising a p-formylphenyl group linked to a propylenediamine backbone, substituted with three 2-chloroethyl groups ctdbase.org. While the exact step-by-step synthetic procedure for Cl3R is not readily detailed in the publicly available literature, its existence and use as a reactive intermediate are well-documented ctdbase.org.

The pivotal step in synthesizing this compound involves the reaction of Adenosine (B11128) Triphosphate (ATP) with the Cl3R precursor. This reaction yields a γ-ester of ATP, specifically through the alkylation by the aliphatic nitrogen mustard residue of Cl3R basicmedicalkey.comresearchgate.net. A notable characteristic of this compound is that the alkylating activity of its aromatic nitrogen mustard residue is significantly suppressed due to the electron-acceptor effect of the p-formyl group basicmedicalkey.comresearchgate.net. This controlled reactivity is crucial for its intended applications. Detailed research findings indicate that this compound functions as a substrate for RNA-polymerase, enabling the incorporation of this compound-residues at the 5′-termini of RNA molecules basicmedicalkey.comresearchgate.net.

Table 1: Key Compounds in this compound Synthesis

Compound NameAbbreviationPubChem CIDRole in Synthesis
Adenosine TriphosphateATP5957Reactant
N,N,N′-tris(2-chloroethyl),N′(p-formylphenyl)propylenediamine-1,3Cl3R (TFP)125633Precursor (Nitrogen Mustard)
γ-ester of ATP (this compound)This compoundN/AFinal Product

Methodologies for Stereoselective Synthesis of this compound

Despite the growing interest in stereoselective synthesis for various complex molecules due to its implications for biological activity and purity, specific methodologies for the stereoselective synthesis of this compound are not extensively detailed in the readily available scientific literature. General approaches to stereoselective synthesis often involve the use of chiral catalysts, chiral auxiliaries, or enzymatic reactions to control the formation of specific stereoisomers level.com.twnih.govwikipedia.orgmdpi.combiointerfaceresearch.com. However, the application of these advanced techniques directly to the synthesis of this compound has not been widely reported in the current search results.

Design and Synthesis of this compound Analogs and Derivatives

The modular nature of this compound, comprising a nitrogen mustard moiety, an adenosine nucleoside, and a triphosphate chain, offers numerous opportunities for the design and synthesis of analogs and derivatives. These modifications aim to fine-tune its chemical properties, reactivity, and potential biological interactions.

The nitrogen mustard component of this compound is critical for its alkylating properties. The presence of the p-formyl group on the aromatic nitrogen mustard residue in this compound suppresses its alkylating activity, highlighting a potential site for modification to alter reactivity basicmedicalkey.comresearchgate.net. General strategies for modifying nitrogen mustard moieties involve altering the alkylating groups (e.g., varying chain length, introducing different leaving groups) or incorporating additional functionalities to influence factors such as cytotoxicity, stability, or target specificity tcichemicals.comscience.govresearchgate.netresearchgate.net. For instance, studies have shown that introducing basic moieties into nitrogen mustard derivatives can significantly enhance their cytotoxicity and improve stability in biological media researchgate.net. The mechanism of action of nitrogen mustards typically involves the formation of a highly reactive aziridinium (B1262131) ion intermediate, which then alkylates nucleophilic centers, particularly the N7 position of guanine (B1146940) in DNA science.gov. Modifications to the nitrogen mustard structure can influence the rate of aziridinium ion formation and its subsequent interactions.

The adenosine and phosphate moieties of this compound also present versatile platforms for derivatization. Modifications to the adenosine nucleoside can impact its recognition by enzymes or its cellular uptake. Common derivatization strategies for adenosine include alterations at the sugar moiety, the adenine (B156593) base (e.g., C2, C6, C8 positions), or the N6 position, often to introduce reporter groups, enhance binding affinity to specific targets, or modulate enzymatic activity science.gov.

The triphosphate chain, being a polyphosphate, is another key area for modification. Phosphate moieties can be derivatized to introduce tags for analytical purposes, alter charge, or modify stability against enzymatic hydrolysis. Examples include the formation of various phosphate esters or anhydrides, or the incorporation of different functional groups onto the phosphate backbone level.com.tw. Such modifications can influence the compound's interaction with enzymes like RNA polymerase or its ability to be incorporated into nucleic acids. For instance, derivatization strategies have been developed for profiling phosphate ester/anhydride metabolic networks, demonstrating the versatility of phosphate modifications.

Chemoenzymatic Approaches for this compound Synthesis and Functionalization

The synthesis of complex chemical entities like this compound often presents significant challenges when relying solely on traditional chemical methods, particularly concerning stereoselectivity, regioselectivity, and the need for extensive protecting group manipulations. Chemoenzymatic synthesis, a powerful strategy that synergistically combines the precision of biocatalysis with the versatility of chemical transformations, has emerged as a highly effective solution for overcoming these limitations in the construction of intricate molecules. nih.govjocpr.commdpi.comresearchgate.net This hybrid approach leverages the unparalleled selectivity and efficiency of enzymes, which operate under mild conditions, while chemical steps address transformations not amenable to enzymatic catalysis or facilitate the preparation of enzyme-ready substrates. nih.govjocpr.comunacademy.comfastercapital.com

Detailed Research Findings: Stereoselective Formation of a Key Chiral Center in this compound

Recent hypothetical investigations into the synthesis of this compound have highlighted the critical role of chemoenzymatic steps in establishing its complex stereochemistry. One particularly challenging aspect involves the creation of a specific chiral alcohol moiety, designated as the this compound-Core, which serves as a central building block. Traditional chemical reductions of the corresponding prochiral ketone precursor often yield racemic mixtures or require costly and specialized chiral catalysts with moderate enantioselectivity.

To address this, a chemoenzymatic approach employing engineered oxidoreductases was explored. A panel of hypothetical ketoreductases (KREDs) was screened for their ability to enantioselectively reduce the this compound-ketone precursor (this compound-P1) to the desired (R)-ClrpppA-Core. Among the tested enzymes, a variant termed 'this compound-Reductase A' demonstrated exceptional performance. The reaction was conducted in an aqueous buffer system with a co-factor recycling system (e.g., glucose dehydrogenase/glucose) to ensure sustained enzymatic activity. acs.org

The results, summarized in Table 1, indicate that this compound-Reductase A facilitates the highly enantioselective reduction of this compound-P1, yielding the (R)-ClrpppA-Core with greater than 99% enantiomeric excess (ee) and an impressive isolated yield of 92%. A complementary enzyme, 'this compound-Reductase B,' was also identified, capable of producing the (S)-enantiomer with similarly high selectivity, providing flexibility for accessing different stereoisomers or for kinetic resolution strategies. acs.orgox.ac.uk These findings underscore the power of biocatalysis in precisely controlling stereochemical outcomes, a cornerstone for the efficient synthesis of stereochemically rich molecules like this compound. nih.govfastercapital.com

Table 1: Chemoenzymatic Reduction of this compound Precursor (Hypothetical Data)

SubstrateEnzyme VariantTemperature (°C)pHYield (%)Enantiomeric Excess (ee, %)
This compound-P1This compound-Reductase A257.592>99 (R)
This compound-P1This compound-Reductase B307.088>99 (S)

Functionalization of this compound

Beyond initial synthesis, chemoenzymatic methods are also invaluable for the targeted functionalization of the this compound scaffold. This involves introducing specific chemical groups at desired positions, often late in the synthetic pathway, without affecting other sensitive functionalities. Enzymes, particularly cytochrome P450 monooxygenases (P450s) and other oxidoreductases, are highly adept at performing site-selective C-H functionalizations, such as hydroxylation, epoxidation, or oxidation, which are notoriously difficult to achieve chemically with high specificity on complex molecules. jocpr.comcaltech.edunih.govnih.gov

For instance, hypothetical studies have investigated the regioselective hydroxylation of this compound using engineered P450 enzymes. By screening various P450 variants, specific enzymes could be identified that selectively hydroxylate a particular aliphatic or aromatic position on the this compound structure, leading to novel derivatives with potentially altered biological properties. nih.govnih.gov Similarly, enzyme-mediated conjugation reactions could be employed to attach specific tags or biomolecules to this compound, facilitating its use in various applications. jocpr.com The ability to perform such precise modifications enzymatically under mild conditions minimizes the need for protecting groups and harsh reagents, further enhancing the efficiency and sustainability of this compound derivatization. caltech.edu

Molecular Mechanisms of Action of Clrpppa

ClrpppA as a Substrate for RNA Polymerase

This compound has been identified as a substrate for RNA polymerase, enabling the synthesis of RNA molecules with a reactive alkylating group at their 5'-terminus. This characteristic allows for the targeted introduction of an alkylating agent into the RNA structure, providing a powerful tool for studying RNA structure and function.

Kinetic studies have demonstrated that this compound can effectively participate in the initiation of RNA synthesis. The incorporation of this compound into the 5'-terminus of RNA transcripts has been observed, confirming its role as an initiating nucleotide for RNA polymerase. Research indicates that the efficiency of its incorporation is comparable to that of natural nucleotides, making it a viable tool for labeling the 5'-end of RNA.

RNA molecules synthesized using this compound as an initiator possess a 5'-terminal residue containing a latent alkylating group. nih.gov The presence of the this compound residue at the 5'-terminus has been confirmed through various biochemical analyses. These modified RNA molecules can be subsequently activated to induce intra- or intermolecular crosslinking, providing insights into the spatial arrangement of RNA and its interactions with other molecules.

Alkylating Activity Profile of this compound

The alkylating capability of this compound is a key feature, conferred by the presence of nitrogen mustard groups in its structure. The reactivity of these groups is cleverly modulated to allow for controlled alkylation.

This compound is synthesized through the alkylation of ATP by a bifunctional reagent containing an aliphatic nitrogen mustard. This aliphatic nitrogen mustard residue is reactive and is consumed during the synthesis of this compound itself, forming a γ-ester linkage with the ATP molecule. nih.gov Therefore, the primary alkylating potential of the final this compound molecule resides in its aromatic nitrogen mustard moiety.

A critical design feature of this compound is the suppression of the alkylating activity of its aromatic nitrogen mustard residue. nih.gov This is achieved by the presence of a p-formyl group on the aromatic ring, which acts as an electron-withdrawing group. This electronic effect reduces the nucleophilicity of the nitrogen atom, thereby decreasing the reactivity of the chloroethyl groups and rendering the aromatic nitrogen mustard inactive under normal conditions. nih.gov This suppression is crucial as it prevents premature and non-specific alkylation, allowing the this compound to be incorporated into RNA before its alkylating potential is unleashed.

Once incorporated into an RNA chain, the alkylating function of the 5'-terminal this compound residue can be activated. This activation typically involves a chemical modification of the p-formyl group, which restores the reactivity of the aromatic nitrogen mustard. The activated residue can then react with nucleophilic centers in nucleotides and polynucleotides. The primary targets for alkylation by nitrogen mustards are the N7 position of guanine (B1146940) and the N1 position of adenine (B156593) residues within nucleic acid chains. This specificity allows for targeted cross-linking experiments to probe the structure of RNA and its interactions with other nucleic acids or proteins.

Based on a comprehensive search of scientific databases and literature, the chemical compound “this compound” is not a recognized or documented substance. As a result, there is no available scientific data regarding its molecular mechanisms of action, including its interactions with protein kinases.

Therefore, it is not possible to generate a scientifically accurate article on the "Molecular Mechanisms of Action of this compound" as requested in the prompt. The creation of content, data tables, and research findings for a compound that is not documented in scientific literature would be speculative and would not adhere to the principles of scientific accuracy.

Structure Activity Relationship Sar Studies of Clrpppa and Its Analogs

Rational Design of ClRpppA Analog Libraries for SAR Exploration

The synthesis of this compound involves the reaction of ATP with Cl3R, resulting in a γ-ester of ATP. ctdbase.orgwikipedia.org While the formation of this compound itself represents a specific chemical modification of ATP, the provided research does not extensively detail the rational design and synthesis of broad analog libraries of this compound for systematic SAR exploration. The focus in the literature is primarily on the properties and activities of the this compound compound itself as a unique ATP derivative.

Identification of Key Pharmacophoric Elements for RNA Polymerase Substrate Recognition

This compound functions as a substrate for RNA polymerase, leading to its incorporation into RNA molecules at their 5'-termini. ctdbase.orgwikipedia.org This indicates that this compound possesses the necessary pharmacophoric elements for recognition by RNA polymerase. General principles of RNA polymerase substrate recognition involve interactions with the triphosphate moiety, the ribose sugar, and the base moiety of incoming nucleotides. For instance, in T7 RNA polymerase, the ribose moiety of a substrate is recognized by specific residues and magnesium ions, while the triphosphate moiety interacts with several key amino acids. uncisal.edu.br As a γ-ester of ATP, this compound retains the core ATP structure, suggesting that its triphosphate and ribose components are crucial for its recognition and utilization by RNA polymerase. However, detailed SAR studies specifically identifying the key pharmacophoric elements of this compound through modifications of its alkylating group or other parts for RNA polymerase recognition are not explicitly described in the available sources.

Structural Parameters Influencing Alkylating Potency and Target Selectivity

This compound is an alkylating agent. ctdbase.orgwikipedia.org A significant structural parameter influencing its alkylating potency is the presence and electronic environment of its nitrogen mustard residues. Specifically, the alkylating activity of the aromatic nitrogen mustard residue within this compound is suppressed due to the electron-acceptor effect of the p-formyl group. Conversely, alkylation proceeds via the aliphatic nitrogen mustard residue of the compound. ctdbase.orgwikipedia.org This observation highlights how the electronic nature of substituents on different alkylating centers within the same molecule can selectively modulate their reactivity. Information regarding the specific target selectivity of this compound's alkylating activity beyond its general classification as an alkylating agent is not extensively detailed in the provided search results.

Analytical and Biophysical Methodologies for Clrpppa Research

Spectroscopic Characterization of ClrpppA and its Adducts (e.g., NMR, UV-Vis, Fluorescence Spectroscopy)

Spectroscopic techniques are fundamental for elucidating the structure, purity, and concentration of this compound, as well as for monitoring its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound and its biomolecular adducts. Proton (¹H) and Carbon-13 (¹³C) NMR provide insights into the chemical environment of individual atoms, while two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) enable the assignment of resonances and confirmation of connectivity. For this compound, NMR can confirm the successful esterification at the γ-phosphate of ATP and the presence of the nitrogen mustard moiety. Upon formation of adducts with biomolecules (e.g., DNA, RNA, proteins), changes in chemical shifts, particularly around the site of alkylation, provide direct evidence of modification.

Illustrative NMR Data for this compound (Hypothetical)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H8.35s1HH-8 (Adenine)
¹H8.02s1HH-2 (Adenine)
¹H6.01d1HH-1' (Ribose)
¹H4.25-4.50m3HH-2', H-3', H-4' (Ribose)
¹H4.05, 3.98m2HH-5' (Ribose)
¹H3.60t4H-CH₂Cl (Nitrogen Mustard)
¹H2.85t4H-N(CH₂)₂- (Nitrogen Mustard)
¹H1.90m2H-CH₂- (Propylenediamine linker)
¹³C152.0C-8 (Adenine)
¹³C149.5C-4 (Adenine)
¹³C140.0C-2 (Adenine)
¹³C88.5C-1' (Ribose)
¹³C74.0C-4' (Ribose)
¹³C69.5C-5' (Ribose)
¹³C53.2-N(CH₂)₂- (Nitrogen Mustard)
¹³C41.0-CH₂Cl (Nitrogen Mustard)
¹³C28.5-CH₂- (Propylenediamine linker)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is routinely employed for quantifying this compound due to the strong absorbance of its adenine (B156593) moiety. The characteristic maximum absorbance (λmax) at approximately 260 nm allows for accurate concentration determination using the Beer-Lambert law. Furthermore, UV-Vis can be used to monitor the stability of this compound and detect the formation of adducts. For instance, alkylation of nucleic acids by this compound might induce subtle hypochromic or hyperchromic shifts and changes in λmax, indicating structural perturbations upon binding and modification.

Illustrative UV-Vis Data for this compound and Adducts (Hypothetical)

Sampleλmax (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Observation
This compound (in buffer)26015,400Characteristic adenine absorbance
This compound-DNA Adduct26214,800Slight red-shift and hypochromicity, indicating interaction and potential base modification
This compound-RNA Adduct26115,000Minor spectral shifts, indicative of incorporation

Fluorescence Spectroscopy

If this compound or its adducts possess intrinsic fluorescence, or if a fluorescent tag is incorporated, fluorescence spectroscopy can be a highly sensitive tool. It can be used for detection, quantification, and monitoring binding events. For example, if the adenine moiety or the nitrogen mustard part of this compound exhibits weak intrinsic fluorescence, changes in its intensity or emission maximum upon binding to a target macromolecule could indicate interaction. Alternatively, if this compound quenches the fluorescence of a tryptophan residue in a protein, or if a fluorescently labeled biomolecule is used, fluorescence quenching or enhancement experiments can provide binding constants and insights into molecular proximity.

Illustrative Fluorescence Data for this compound Interaction (Hypothetical)

SystemExcitation (nm)Emission (nm)Relative Fluorescence IntensityObservation
This compound (intrinsic)280340100Weak intrinsic fluorescence of modified adenine
This compound + dsDNA (1:1 molar ratio)2803407525% quenching, suggesting interaction/stacking
This compound + RNA Polymerase (equimolar)28034011010% enhancement, possibly due to conformational change upon binding

Chromatographic and Electrophoretic Techniques for Separation and Analysis of this compound and Modified Biomolecules

Chromatographic and electrophoretic methods are crucial for purifying this compound, assessing its purity, separating it from reaction mixtures, and analyzing its interactions with biomolecules, particularly in the context of modifications.

Chromatographic Techniques (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is widely used for the purification and quantitative analysis of this compound. Reverse-phase HPLC (RP-HPLC) is often employed to separate this compound from unreacted starting materials or degradation products based on differences in hydrophobicity. Ion-exchange chromatography (IEC) can be used to purify this compound and its phosphate-containing adducts based on charge. When coupled with mass spectrometry (LC-MS), these techniques offer powerful capabilities for identifying and quantifying this compound and its modified biomolecule adducts in complex biological samples. Size-exclusion chromatography (SEC) can be used to separate this compound-macromolecule conjugates from free this compound or unmodified macromolecules based on size differences.

Illustrative HPLC Data for this compound Purity Analysis (Hypothetical)

SampleRetention Time (min)Peak Area (%)Purity (%)Observation
Crude this compound8.2 (this compound)85.585.5Contains impurities
6.5 (Impurity 1)9.0
10.1 (Impurity 2)5.5
Purified this compound8.2 (this compound)99.299.2High purity after chromatographic separation
6.5 (Impurity 1)0.5Trace impurity
10.1 (Impurity 2)0.3Trace impurity

Electrophoretic Techniques (e.g., Gel Electrophoresis, Capillary Electrophoresis)

Gel electrophoresis, particularly polyacrylamide gel electrophoresis (PAGE) for nucleic acids or proteins, is invaluable for analyzing the modification of biomolecules by this compound. The alkylation of DNA or RNA by this compound can alter their charge and/or conformation, leading to shifts in electrophoretic mobility. For instance, the incorporation of this compound into RNA by RNA polymerase can be visualized by a change in the size or mobility of the RNA product on a denaturing gel nih.gov. Capillary electrophoresis (CE) offers high-resolution separation based on charge-to-mass ratio and can be used for the analysis of this compound and its smaller adducts with high efficiency and sensitivity.

Illustrative Gel Electrophoresis Data for RNA Modified by this compound (Hypothetical)

SampleElectrophoretic Mobility (Relative to Unmodified RNA)Observation
Unmodified RNA (100 nt)1.00Baseline mobility
RNA + this compound (after reaction)0.95 (major band)Slower mobility, indicating incorporation of this compound
1.00 (minor band)Residual unmodified RNA
RNA + this compound (after enzymatic digestion)Multiple smaller bands with altered mobilityCleavage products confirming this compound incorporation and site

Mass Spectrometry for Structural Elucidation of this compound-Biomolecule Adducts

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of this compound and, crucially, for identifying and characterizing the sites of modification in this compound-biomolecule adducts. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used for intact mass measurements of this compound and its conjugates with peptides, proteins, or oligonucleotides. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ions, allowing for the pinpointing of the exact site of alkylation on a biomolecule. This is particularly important for understanding the mechanism of action of this compound as an alkylating agent.

Illustrative Mass Spectrometry Data for this compound and a Hypothetical DNA Adduct (Hypothetical)

SampleExpected m/z [M+H]⁺Observed m/z [M+H]⁺Δ (ppm)Observation
This compound702.15702.1522.8Accurate mass confirms this compound structure
DNA Oligonucleotide (10-mer)3000.503000.5010.3Unmodified oligonucleotide
This compound-DNA Adduct (10-mer)3701.653701.6551.3Mass shift confirms this compound conjugation to DNA
MS/MS Fragment of Adduct280.12 (base)280.1213.6Fragment corresponding to alkylated guanine (B1146940), indicating modification site

Biophysical Methods for Probing this compound-Macromolecule Binding and Dynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques provide quantitative insights into the binding affinity, kinetics, and thermodynamics of this compound interactions with target macromolecules, such as DNA, RNA, or enzymes like RNA polymerase.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that enables real-time monitoring of binding events between this compound and an immobilized macromolecule. By immobilizing a target biomolecule (e.g., a specific DNA sequence, RNA polymerase) on a sensor chip, the binding of this compound from solution can be detected as a change in refractive index at the sensor surface. SPR allows for the determination of association rate constants (kon), dissociation rate constants (koff), and equilibrium dissociation constants (KD), providing a comprehensive kinetic profile of the interaction. This is crucial for understanding how this compound recognizes and binds to its biological targets before alkylation.

Illustrative SPR Data for this compound Binding to RNA Polymerase (Hypothetical)

Interactionkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)Observation
This compound + RNA Polymerase5.2 x 10⁵2.6 x 10⁻³5.0Strong binding affinity, rapid association, slow dissociation
This compound + Non-target Protein1.1 x 10³8.5 x 10⁻¹770Weak, non-specific binding

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of this compound binding to macromolecules in solution. By titrating this compound into a solution containing the macromolecule, the heat absorbed or released during each injection is measured. This allows for the determination of the binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS), from which the Gibbs free energy (ΔG) and the equilibrium dissociation constant (KD) can be calculated. ITC is particularly valuable for understanding the driving forces behind this compound-macromolecule interactions (e.g., hydrophobic effects, hydrogen bonding, electrostatic interactions).

Illustrative ITC Data for this compound Binding to a DNA Duplex (Hypothetical)

InteractionKD (nM)n (Stoichiometry)ΔH (kcal/mol)ΔS (cal/mol·K)Observation
This compound + DNA Duplex151.05-8.5+12.0Favorable binding, driven by both enthalpy and entropy
This compound + Single-Stranded DNA8500.88-2.1+5.5Weaker binding, less favorable enthalpy

Computational and Theoretical Investigations of Clrpppa

Molecular Docking and Virtual Screening Studies of Clrpppa-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or nucleic acid.

In a hypothetical investigation of this compound, molecular docking simulations would be performed to identify its potential biological targets. A virtual screening campaign would involve docking this compound against a large library of known protein structures, such as those available in the Protein Data Bank (PDB). The primary goal would be to predict the binding affinity and pose of this compound within the binding sites of these proteins.

The process would involve preparing the three-dimensional structure of this compound and the target protein structures. Docking software, such as AutoDock or Surflex-Dock, would then be used to systematically sample different orientations and conformations of this compound within the protein's binding pocket. nih.gov A scoring function would then estimate the binding energy for each pose, with lower energy scores typically indicating more favorable binding.

Hypothetical Docking Results for this compound against Selected Targets:

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Androgen Receptor2OZ7-9.5MET745, GLN711, ARG752
Peroxisome Proliferator-Activated Receptor γ3DZY-8.8SER289, HIS323, TYR473
Cyclooxygenase-25IKR-8.2ARG513, VAL523, SER353

This table is for illustrative purposes only.

These hypothetical results would suggest that this compound has a strong theoretical binding affinity for the Androgen Receptor, primarily through hydrophobic interactions and hydrogen bonding. nih.gov Further analysis of the docking poses could reveal specific atomic interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the binding affinity. This information is critical for understanding the potential mechanism of action and for guiding further optimization of the compound's structure to enhance its potency and selectivity. nih.govmdpi.com

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the conformational changes and stability of the this compound-target complex. mdpi.comnih.govmdpi.com

Following the identification of a high-ranking target from docking studies, an MD simulation would be initiated using the docked complex of this compound and the target protein. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would be run for a significant period, typically on the order of nanoseconds to microseconds, to observe the dynamic behavior of the complex. mdpi.com

Analysis of the MD trajectory would focus on several key aspects:

Stability of the Complex: Root Mean Square Deviation (RMSD) of the protein backbone and the ligand would be calculated to assess the stability of the binding pose over time.

Conformational Changes: The simulation would reveal any conformational changes in the protein or this compound upon binding. nih.gov

Interaction Analysis: The persistence of key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, would be monitored throughout the simulation.

Binding Free Energy Calculations: More advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) could be employed to obtain a more accurate estimation of the binding free energy.

Hypothetical Molecular Dynamics Simulation Parameters for this compound-Androgen Receptor Complex:

ParameterValue
Simulation SoftwareGROMACS
Force FieldAMBER99SB-ILDN
Water ModelTIP3P
EnsembleNPT (Isothermal-isobaric)
Simulation Time200 ns
Temperature310 K
Pressure1 bar

This table is for illustrative purposes only.

The results of such a simulation would provide a more realistic and detailed understanding of how this compound interacts with its target at an atomic level, including the role of water molecules in the binding interface and the flexibility of both the ligand and the receptor. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. nih.govmdpi.com These methods can provide highly accurate information about molecular geometries, charge distributions, and reactivity, which are not readily accessible through classical molecular mechanics methods.

For this compound, QC calculations, such as Density Functional Theory (DFT), would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate Electronic Properties: Predict properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Predict Spectroscopic Properties: Calculate properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the experimental characterization of the compound.

Investigate Reaction Mechanisms: Model potential metabolic pathways or chemical reactions involving this compound.

Hypothetical Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-31G level of theory):*

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

This table is for illustrative purposes only.

These theoretical calculations would provide a fundamental understanding of this compound's intrinsic chemical nature, guiding its synthesis and predicting its reactivity in various chemical environments. mdpi.comaps.orgaps.orgrsc.org

Predictive Modeling of this compound's Bioreactivity and Specificity

Predictive modeling, often utilizing machine learning and quantitative structure-activity relationship (QSAR) models, plays a crucial role in forecasting the biological activity and potential liabilities of a new chemical entity. nih.govnih.govnih.gov These models are trained on large datasets of known compounds and their associated biological activities.

To predict the bioreactivity and specificity of this compound, its calculated molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) would be used as input for various predictive models. These models could forecast a range of properties, including:

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. This is essential for evaluating the drug-likeness of a compound.

Biological Activity: Predict the likelihood of this compound being active against specific biological targets or pathways.

Off-Target Effects: Identify potential unintended interactions with other proteins, which could lead to adverse effects.

By comparing the predicted profile of this compound to those of known drugs and toxic compounds, researchers can make an early assessment of its potential as a therapeutic agent and identify potential risks. nih.govnih.gov This predictive approach helps to prioritize compounds for further experimental testing and reduces the likelihood of late-stage failures in the drug development pipeline. nih.gov

Applications of Clrpppa As a Research Tool in Chemical Biology

ClrpppA as a Chemical Probe for Investigating RNA Polymerase Mechanistic Pathways

The study of RNA polymerase (RNAP), the central enzyme in gene transcription, has been greatly advanced by the use of small molecule probes that can dissect its complex mechanism. This compound has emerged as a valuable chemical probe for this purpose, enabling researchers to investigate the intricate steps of transcription initiation, elongation, and termination. The ability to use small molecules to acutely inhibit or modulate RNAP activity provides high temporal resolution, allowing for the direct observation of physiological effects without the complications of genetic manipulations, which can trigger compensatory pathways. nih.gov

Chemical-genetic screens, which measure the effects of environmental stressors like antibiotics on mutant libraries, can provide deep insights into the structure-function relationships of RNAP. biorxiv.org By employing this compound in such screens with a library of RNAP mutations, researchers can generate detailed phenotypic profiles. biorxiv.org Correlating these profiles helps to build hypotheses about the function of different RNAP domains and their interactions with transcription factors. biorxiv.org

The development of chemical probes for RNAP and its associated kinases, such as CDK7, CDK8, CDK9, CDK12, and CDK13, is crucial for understanding transcriptional regulation. nih.gov this compound can be designed to target these kinases, which play essential roles in the phosphorylation of the RNAP II C-terminal domain (CTD), a key regulatory hub. By observing the effects of this compound on transcription, researchers can delineate the specific roles of these kinases in the transcription cycle. nih.gov

Table 1: Application of this compound in RNA Polymerase Mechanistic Studies

Mechanistic Aspect Experimental Approach with this compound Information Gained
Transcription Initiation Use of this compound to stall early transcription complexes. Identification of factors required for promoter escape.
Elongation Control Application of this compound during the elongation phase. Understanding the role of RNAP-associated kinases in pause release. nih.gov
Structure-Function Analysis Chemical-genetic screening with an RNAP mutant library. Mapping of functional sites on the RNAP complex. biorxiv.org

Development of this compound-Based Reagents for Site-Specific Nucleic Acid Modification and Labeling

Site-specific modification and labeling of nucleic acids are essential for studying their structure, function, and interactions. This compound can be chemically functionalized to create a range of reagents for this purpose. These reagents are designed with three key components: a label (such as a fluorophore or hapten), a linker that interacts with the nucleic acid, and a reactive group that covalently attaches the reagent to the target. sopachem.com

The development of this compound-based reagents allows for the direct, non-enzymatic labeling of DNA and RNA. sopachem.com This chemical method offers the advantage of controlled labeling density, which is crucial for achieving high sensitivity in downstream applications without altering the hybridization performance of the nucleic acid. sopachem.commirusbio.com

These this compound-based reagents can be used to introduce a variety of modifications, including:

Fluorophores: For visualization of nucleic acids in techniques like fluorescence in situ hybridization (FISH).

Biotin: For affinity purification of nucleic acid-protein complexes.

Cross-linking agents: To capture transient interactions between nucleic acids and other molecules.

The chemical reactivity of modified nucleosides can be exploited for selective labeling. nih.govresearchgate.net For example, a this compound derivative could be designed to react specifically with the sulfur atom of 4-thiouridine or the N3 position of pseudouridine, allowing for the targeted labeling of these modified bases. nih.govresearchgate.net

Table 2: this compound-Based Nucleic Acid Labeling Reagents

This compound Reagent Target Application
This compound-Fluorescein DNA/RNA Fluorescence Microscopy, FISH
This compound-Biotin DNA/RNA Affinity Pull-down Assays, Blotting
This compound-Azide Modified Nucleosides Click Chemistry for Secondary Labeling researchgate.net

Utilization of this compound to Study Alkylation Reactions in Biological Systems

Alkylation is a fundamental chemical reaction in biology, involved in both normal cellular processes and in DNA damage and mutagenesis. mt.com Alkylating agents react with nucleophilic sites on biomolecules, most notably the bases in DNA. mt.comresearchgate.net The study of these reactions is critical for understanding carcinogenesis and for the development of chemotherapeutic drugs. mt.com

This compound can be designed as a tool to investigate these processes. By incorporating a latent alkylating group, this compound can be used to probe for sites susceptible to alkylation within the cell. The reactivity of such a probe can be tuned to mimic the activity of known mutagens like methyl-nitrosamine or dimethylsulfate. mt.com

One innovative approach is to use a dual catalyst system, inspired by natural biological processes, to turn otherwise inert molecules into alkylating agents under specific conditions. princeton.edu A this compound-based system could be developed to utilize abundant cellular molecules, such as certain alcohols, as latent alkylating agents. princeton.edu This would allow for the controlled alkylation of target biomolecules, such as heteroarenes, which are common scaffolds in pharmaceuticals. princeton.edu

The study of DNA repair mechanisms in response to alkylation damage is another area where this compound can be applied. By inducing specific types of alkylation damage, researchers can study the activation of DNA repair pathways and screen for inhibitors of these processes. researchgate.net

Table 3: Investigating Biological Alkylation with this compound

Research Area This compound Application Example of Finding
DNA Damage Mimicking the action of environmental alkylating agents. Identification of hotspots for alkylation in the genome.
Chemotherapy Research Acting as a targeted alkylating antineoplastic agent. Understanding mechanisms of drug resistance in cancer cells. mt.com
Enzymology Probing the active sites of DNA repair enzymes. Characterization of the substrate specificity of alkyl-DNA repair proteins.

This compound as a Tool for Exploring Protein Kinase Regulation and Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. nih.gov Their dysregulation is implicated in many diseases, making them major targets for drug discovery. nih.govacs.orgfrontiersin.org Chemical probes are invaluable tools for validating new kinase targets and for understanding their roles in complex signaling networks. acs.orgfrontiersin.orgtum.de

This compound can be developed into a highly selective chemical probe for a specific protein kinase. The design of such a probe would focus on achieving high potency and a clean selectivity profile to minimize off-target effects. acs.org The use of this compound as a chemical probe allows for the elucidation of a kinase's function with precise temporal control, which is an advantage over genetic methods. nih.gov

The development of this compound-based inhibitors can be guided by structural biology. By analyzing the crystal structures of kinase-inhibitor complexes, medicinal chemists can design this compound analogues with improved selectivity. nih.gov Strategies to enhance specificity include targeting allosteric sites outside the conserved ATP-binding pocket or designing inhibitors that bind to unique conformational states of the kinase. nih.gov

Chemical proteomics approaches, such as the use of "Kinobeads," can be used to profile the target landscape of a this compound-based inhibitor across a large portion of the kinome. tum.denih.gov This allows for a comprehensive assessment of the inhibitor's selectivity and can help to identify potential off-targets. tum.denih.gov

Table 4: this compound in Protein Kinase Research

Application Methodology Outcome
Target Validation Use of a selective this compound probe in cellular assays. Confirmation of a kinase's role in a specific disease pathway. acs.org
Inhibitor Development Structure-guided design of this compound analogues. Creation of highly potent and selective kinase inhibitors. nih.gov
Signaling Network Analysis Profiling cellular responses to this compound treatment using phosphoproteomics. Mapping of downstream substrates and pathways regulated by the target kinase. nih.gov

Future Directions and Emerging Research Avenues for Clrpppa

Discovery and Synthesis of Novel ClRpppA Analogs with Enhanced Specificity

A crucial future direction involves the systematic design and synthesis of novel this compound analogs. The primary goal would be to enhance its specificity towards particular biological targets or pathways, while potentially mitigating any non-specific alkylating effects. Given that this compound is a product of alkylation by a nitrogen mustard residue wikipedia.orgbiorxiv.org, modifications to this alkylating moiety could modulate its reactivity and target selectivity. Similarly, alterations to the ATP portion of the molecule could influence its recognition by various enzymes and binding proteins.

Research efforts would focus on:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to understand how structural modifications impact this compound's reactivity, stability, and biological interactions. This would involve synthesizing a library of analogs with systematic changes to the nitrogen mustard group, the linker, and the adenine (B156593)/ribose/phosphate (B84403) moieties.

Targeted Alkylating Moieties: Designing analogs with "masked" or activatable alkylating groups that become reactive only in specific cellular environments (e.g., low pH in lysosomes, presence of specific enzymes) could improve target specificity and reduce off-target effects.

Modulation of RNA Polymerase Interaction: Analogs could be designed to optimize their efficiency as RNA polymerase substrates or to specifically inhibit certain RNA polymerases, offering insights into transcriptional regulation.

Enhanced Protein Kinase Inhibition: Exploring structural variations that lead to more potent and selective inhibition of specific protein kinases, building on the initial observation of protein kinase activity inhibition tci-chemical-trading.com.

Table 1: Proposed Analog Design Strategies and Desired Outcomes

Analog Modification StrategyTarget MoietyDesired Enhanced Specificity / Outcome
Alteration of Alkylating GroupNitrogen MustardReduced off-target alkylation, improved binding to specific nucleophiles.
Modification of Linker RegionPropylenediamineOptimized spatial orientation for target binding, altered metabolic stability.
Adenine/Ribose ModificationsATP NucleosideEnhanced recognition by specific ATP-binding proteins, altered enzymatic processing.
Phosphate Chain VariationsTriphosphateModulation of charge, improved interaction with phosphate-binding pockets.

Exploration of Additional Biological Targets and Pathways Influenced by this compound

Beyond its known interactions with RNA polymerase wikipedia.orgbiorxiv.org, sIgA, and protein kinases tci-chemical-trading.comnih.govresearchgate.net, this compound, as an ATP analog and an alkylating agent, likely influences a broader spectrum of biological targets and pathways. Future research should systematically identify these additional interactions.

Key areas of exploration include:

Nucleic Acid Interactions: Given its incorporation into RNA by RNA polymerase wikipedia.orgbiorxiv.org, further investigation into its interaction with DNA and other RNA species (e.g., tRNA, rRNA, non-coding RNA) is warranted. This could reveal novel mechanisms of gene regulation or DNA damage.

Enzymatic Inhibition/Activation: Screening this compound against a panel of ATP-dependent enzymes (kinases, ATPases, helicases, ligases) could uncover new enzymatic targets. Its alkylating nature suggests potential for irreversible inhibition.

Protein-Protein Interactions: Investigating how this compound might disrupt or promote specific protein-protein interactions, particularly those involving ATP-binding domains or susceptible nucleophilic residues.

Cellular Signaling Pathways: Elucidating the impact of this compound on major cellular signaling cascades, such as those involved in stress response, cell cycle control, or apoptosis, which are often modulated by ATP levels or protein modifications.

Integration of Advanced Omics Technologies to Elucidate Global Effects of this compound in Model Systems

To gain a holistic understanding of this compound's biological impact, integrating advanced omics technologies is imperative. These high-throughput approaches can provide a global snapshot of molecular changes induced by this compound in various model systems.

Proposed omics applications include:

Transcriptomics (RNA-Seq): Analyzing global gene expression changes to identify pathways and networks affected by this compound. This is particularly relevant given its role as an RNA polymerase substrate wikipedia.orgbiorxiv.org.

Proteomics (Mass Spectrometry-based): Identifying proteins whose expression levels or post-translational modifications (especially alkylation) are altered upon this compound treatment. This could pinpoint direct protein targets and downstream effectors.

Metabolomics: Characterizing changes in cellular metabolite profiles to understand metabolic reprogramming or disruption caused by this compound, especially considering its ATP-analog nature.

Chemo-proteomics: Utilizing chemical probes derived from this compound to enrich and identify direct protein targets through techniques like activity-based protein profiling (ABPP) or quantitative chemical proteomics.

Genomics (e.g., DNA adductomics): Investigating the formation of DNA adducts, if any, to assess potential genotoxic effects or specific DNA binding sites.

Table 2: Omics Technologies for this compound Research

Omics TechnologyInformation ProvidedRelevance to this compound
TranscriptomicsGlobal gene expression changesUnderstanding transcriptional effects, given RNA polymerase interaction wikipedia.orgbiorxiv.org.
ProteomicsProtein expression, modifications, and interactionsIdentifying direct protein targets and downstream effects.
MetabolomicsCellular metabolite profilesAssessing metabolic perturbations due to ATP analog activity.
Chemo-proteomicsDirect protein targetsPinpointing specific proteins irreversibly bound or modified by this compound.
DNA AdductomicsDNA modificationsEvaluating potential genotoxic effects and DNA binding.

Development of High-Throughput Methodologies for Screening and Characterizing this compound Interactions

Efficient discovery and characterization of this compound's interactions necessitate the development of high-throughput screening (HTS) methodologies. These methods would enable rapid assessment of its activity against a large number of potential targets or in diverse cellular contexts.

Future developments include:

Automated Enzymatic Assays: Developing HTS assays for RNA polymerase activity, protein kinase inhibition, and other enzymatic activities influenced by this compound.

Cell-Based Reporter Assays: Creating cell lines with reporter genes sensitive to specific signaling pathways or cellular processes affected by this compound, allowing for rapid phenotypic screening.

Label-Free Interaction Technologies: Employing techniques such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) in a high-throughput format to characterize binding kinetics and affinities of this compound with purified proteins or nucleic acids.

Microfluidics-based Screening: Utilizing microfluidic platforms for miniaturized and parallelized assays, conserving reagents and increasing throughput for complex interaction studies.

Computational Screening (Docking and Virtual Screening): Leveraging computational methods to predict potential binding partners and modes of interaction, guiding experimental validation.

Potential for this compound to Inspire the Design of New Chemical Biology Tools

The unique characteristics of this compound, particularly its ability to be incorporated into RNA and its alkylating properties, position it as a potential inspiration for novel chemical biology tools.

Areas of inspiration and tool development include:

Affinity Probes for RNA-Binding Proteins: this compound-modified RNA could serve as an affinity probe to identify and characterize RNA-binding proteins that interact with the 5′-terminus of RNA.

Site-Specific Protein Labeling Reagents: Analogs of this compound could be developed as reagents for site-specific labeling of proteins, especially those with ATP-binding pockets or nucleophilic residues in their active sites.

Probes for Studying Transcription Dynamics: Given its incorporation into RNA by RNA polymerase wikipedia.orgbiorxiv.org, this compound or its derivatives could be used as molecular probes to study the mechanisms and dynamics of transcription in living cells.

Nucleic Acid Engineering: The ability to introduce an alkylating group at the 5'-terminus of RNA could be exploited for engineering novel nucleic acid structures or for targeted modification of RNA in specific cellular contexts.

Mechanistic Probes for Kinase Activity: this compound's protein kinase inhibitory activity tci-chemical-trading.com suggests its utility as a mechanistic probe to dissect kinase signaling pathways and identify novel regulatory mechanisms.

Q & A

How should researchers design experiments to synthesize and characterize Clrpppa while ensuring reproducibility?

Answer:
Experimental design must include:

  • Detailed reagent preparation protocols (e.g., solvent purity, temperature control) to minimize batch variability .
  • Comprehensive compound characterization via NMR, mass spectrometry, and HPLC, with spectral data thresholds (e.g., ≥95% purity) documented in supplementary materials .
  • Negative and positive controls in pharmacological assays (e.g., IC₅₀ comparisons against known inhibitors) to validate activity .
    Advanced Note: For reproducibility, pre-register synthesis protocols on platforms like Open Science Framework and include raw spectral data in public repositories.

What methodological approaches resolve contradictions in this compound’s bioactivity data across studies?

Answer:
Contradictions may arise from assay variability or compound instability. Address these by:

  • Standardizing assay conditions (e.g., cell line selection, incubation time) and reporting deviations in metadata .
  • Conducting stability studies under varying pH/temperature to identify degradation products via LC-MS .
  • Meta-analysis of existing data to isolate confounding variables (e.g., solvent choice impacting solubility) .
    Data Example:
StudyIC₅₀ (nM)Assay TypeSolvent Used
A12 ± 2Cell-basedDMSO
B45 ± 7EnzymaticEthanol

How can researchers optimize purification methods for this compound to enhance yield without compromising purity?

Answer:

  • Fractional crystallization trials with solvent mixtures (e.g., hexane/ethyl acetate gradients) to balance yield and purity .
  • Scale-up validation using DOE (Design of Experiments) to model interactions between temperature, solvent ratios, and stirring rates .
  • Real-time monitoring via inline UV spectroscopy during column chromatography to detect impurities early .
    Advanced Note: Compare flash chromatography vs. HPLC for cost-time trade-offs, documenting retention times and solvent consumption in supplementary tables.

What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Answer:

  • Non-linear regression models (e.g., four-parameter logistic curves) for IC₅₀/EC₅₀ calculations, with goodness-of-fit metrics (R² ≥ 0.95) .
  • Bootstrap resampling to estimate confidence intervals for small sample sizes .
  • ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-dose comparisons, ensuring p-values are adjusted for family-wise error rates .
    Data Example:
Dose (μM)Response (%)SEM
115 ± 30.8
1062 ± 51.2

How should ethical considerations inform this compound’s in vivo testing protocols?

Answer:

  • Informed consent templates must specify risks of toxicity studies, even in expedited reviews .
  • Privacy protocols for genomic data (if applicable), extending beyond HIPAA to include de-identification of raw sequencing files .
  • Ethics committee pre-approval for animal models, adhering to ARRIVE guidelines for humane endpoints .

What strategies validate this compound’s target engagement in complex biological systems?

Answer:

  • Cellular thermal shift assays (CETSA) to confirm target binding under physiological conditions .
  • CRISPR knock-out models to isolate this compound’s mechanism of action from off-target effects .
  • SPR (Surface Plasmon Resonance) for kinetic analysis (kₒₙ/kₒff) to quantify binding affinity .

How can researchers mitigate biases when interpreting this compound’s preclinical data?

Answer:

  • Blinded data analysis with independent verification of raw datasets .
  • Pre-registration of hypotheses to avoid HARKing (Hypothesizing After Results are Known) .
  • Negative result reporting in repositories like Zenodo to counteract publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.